molecular formula C10H7ClN2O2 B12291442 7-Chloroquinazoline-4-acetic Acid

7-Chloroquinazoline-4-acetic Acid

Cat. No.: B12291442
M. Wt: 222.63 g/mol
InChI Key: DXYUHILEGAWDRC-UHFFFAOYSA-N
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Description

7-Chloroquinazoline-4-acetic acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom at the 7th position and an acetic acid group at the 4th position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloroquinazoline-4-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions. Transition metal catalysts, such as palladium and copper, are commonly used to facilitate the synthesis of quinazoline derivatives through C-H activation and cascade reactions .

Chemical Reactions Analysis

Types of Reactions

7-Chloroquinazoline-4-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 7-chloroquinazoline-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as dihydrofolate reductase and kinases, which play crucial roles in cellular processes . The compound’s structure allows it to bind to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloroquinazoline-4-acetic acid is unique due to the presence of the chlorine atom at the 7th position and the acetic acid group at the 4th position. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinazoline derivatives .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-(7-chloroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H7ClN2O2/c11-6-1-2-7-8(3-6)12-5-13-9(7)4-10(14)15/h1-3,5H,4H2,(H,14,15)

InChI Key

DXYUHILEGAWDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2CC(=O)O

Origin of Product

United States

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